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Compound of Interest

Compound Name: FAK ligand-Linker Conjugate 1

Cat. No.: B2674318

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in
signal transduction pathways initiated by integrins and growth factor receptors.[1][2] It is a key
regulator of fundamental cellular processes including adhesion, migration, proliferation, and
survival.[3] Given its central role, aberrant FAK signaling is frequently implicated in the
progression of diseases like cancer, where it promotes tumor growth, angiogenesis, and
metastasis.[1][3]

Understanding the intricate network of protein-protein interactions (PPIs) involving FAK is
crucial for elucidating its biological functions and for developing targeted therapeutics.[1][4] Co-
immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate these
interactions within the cellular environment.[5][6] This method utilizes an antibody to specifically
isolate a target protein ("bait"), along with any stably interacting partners ("prey"), from a
complex cell lysate.[7][8] Subsequent analysis, typically by Western blotting or mass
spectrometry, can then identify the co-precipitated proteins.

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on utilizing Co-IP to explore the FAK interactome.

FAK Signaling and Key Interaction Partners

FAK's function is intricately linked to its ability to act as both a kinase and a scaffolding protein,
assembling multi-protein signaling complexes. The canonical activation of FAK begins with
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integrin clustering upon cell adhesion to the extracellular matrix (ECM). This triggers FAK
autophosphorylation at tyrosine 397 (Y397).[9] This phosphorylation event creates a high-
affinity binding site for the SH2 domain of Src family kinases.[4][9] The formation of the FAK-
Src complex leads to the full activation of FAK and the subsequent phosphorylation of
numerous downstream targets, initiating signaling cascades that modulate the actin
cytoskeleton and gene expression.[2][3]
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Caption: FAK-Src signaling pathway initiated by integrin engagement.
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Beyond Src, FAK interacts with a multitude of proteins through its distinct domains: the N-
terminal FERM domain, a central kinase domain, and a C-terminal Focal Adhesion Targeting
(FAT) domain.

FAK Interacting

_ Function / Role FAK Binding Domain  References
Protein
Kinase activation,
o SH2 domain binds
Src Family Kinases downstream [4]

Y397
phosphorylation P

Adaptor protein in cell )
pl30Cas o ) ) C-Terminal [2]
migration signaling

Adaptor protein,
Paxillin localizes FAK to focal FAT domain [10]

adhesions

Activates cell survival )
PI3K Binds pY397 [4][11]
pathways (PISK/AKT)

Adaptor protein, )
Grb7 - Binds pY397 [4]
promotes cell motility

Tumor suppressor,
p53 transcriptional N-Terminal / Central [12]

regulation

Regulates RhoA
p190RhoGEF activity and FAT domain [13]

cytoskeleton

Cytoskeletal protein,
Zyxin potential cancer Unspecified [14]

regulator

Quantitative Data Analysis in FAK Co-IP Studies

While Co-IP is often used qualitatively, quantitative or semi-quantitative analysis is crucial for
comparing the strength of interactions under different conditions (e.g., in the presence of a
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drug).[15] This is often achieved by analyzing the band intensities on a Western blot via
densitometry or by using mass spectrometry to determine the relative abundance of co-
precipitated proteins through spectral counting.[16][17]

The table below illustrates how data could be presented to show the effect of a selective SRC
inhibitor, eCF506, on the FAK-Src interaction.[9]

Relative Band

Treatment Detected Intensity Fold Change
. IP Target . .

Condition Protein (Densitometry vs. Control

Units)

Input N/A FAK 15000 1.0

Input N/A Src 12500 1.0

Vehicle Control Anti-FAK Src 9800 1.0

eCF506 (1 uM) Anti-FAK Src 2100 0.21

IgG Control IgG Src 150 N/A

Note: The data above are illustrative examples for presentation purposes.

Detailed Protocol: Co-immunoprecipitation of FAK
and Src

This protocol details the steps to co-immunoprecipitate endogenous FAK and detect the
associated Src protein by Western blotting.[9]
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Caption: General workflow for a Co-immunoprecipitation experiment.

A. Materials and Reagents

o Cell Lysis Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA,
supplemented with protease and phosphatase inhibitor cocktails just before use.[18]
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» Wash Buffer: Cell Lysis Buffer or a buffer with lower detergent concentration (e.g., 0.1% NP-
40).

o Elution Buffer: 2X Laemmli sample buffer.[9]

e Antibodies:

[¢]

Anti-FAK antibody for immunoprecipitation (e.g., rabbit polyclonal).

[¢]

Anti-Src antibody for Western blotting (e.g., mouse monoclonal).

[e]

Normal Rabbit IgG (for negative control).

o

HRP-conjugated secondary antibodies.
o Beads: Protein A/G agarose or magnetic beads.[18]

o General Reagents: PBS, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking
buffer (e.g., 5% non-fat milk in TBST), chemiluminescent substrate.

B. Cell Lysate Preparation

e Culture cells (e.g., HCT-116, Neuro-2a) to 80-90% confluency.[13][14]
o If applicable, treat cells with inhibitors or stimuli for the desired time.
» Wash cells twice with ice-cold PBS.[18]

e Add 1 mL of ice-cold Cell Lysis Buffer per 1x107 cells. Scrape the cells and transfer the
suspension to a microcentrifuge tube.[18]

 Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]
o Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

o Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This is your protein
extract.

o Determine the protein concentration using a standard assay (e.g., BCA).
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C. Pre-clearing the Lysate

This step reduces non-specific binding to the beads.[6]

Take 500 pg - 1 mg of total protein from your lysate.

Add 20 pL of Protein A/G bead slurry and incubate on a rotator for 1 hour at 4°C.[9]

Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.

Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate. Save a small
aliquot (20-40 pg) as your "Input" control.

D. Immunoprecipitation (IP)

o To the pre-cleared lysate, add 2-5 pg of the anti-FAK antibody. For the negative control, add
the same amount of Normal Rabbit IgG to a separate, identical aliquot of lysate.

 Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[9]
e Add 30 pL of fresh Protein A/G bead slurry to each tube.

 Incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.[9]

E. Washing

» Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) or by using a magnetic rack.
[18]

o Carefully discard the supernatant.
e Add 1 mL of ice-cold Wash Buffer, gently resuspend the beads, and repeat the pelleting step.

o Perform a total of 3-5 washes to effectively remove non-specifically bound proteins.[9]

F. Elution

 After the final wash, carefully remove all supernatant from the beads.

e Add 30-50 pL of 2X Laemmli sample buffer directly to the beads.
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e Boil the samples for 5-10 minutes to dissociate the protein complexes from the beads and
denature the proteins.[9]

o Centrifuge to pellet the beads and collect the supernatant, which contains the eluted
proteins.

G. Analysis by Western Blotting

o Load the eluted samples from the anti-FAK IP, the IgG control IP, and the "Input" control onto
an SDS-PAGE gel.

o Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose
membrane.[9]

o Block the membrane for 1 hour at room temperature.
 Incubate the membrane with the primary anti-Src antibody overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

o Detect the protein bands using a chemiluminescent substrate.[9]

 Verification: To confirm that FAK was successfully immunoprecipitated, the membrane can
be stripped and re-probed with an anti-FAK antibody.

Expected Result: A band corresponding to Src should be visible in the lane with the FAK
immunoprecipitate and the input lane, but should be absent or significantly weaker in the 1gG
negative control lane. This indicates a specific interaction between FAK and Src.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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